4-Bromo-2-fluorotoluene

Spectroscopic identification Isomer discrimination Quality control

4-Bromo-2-fluorotoluene (CAS 51436-99-8) is a dihalogenated toluene derivative (C₇H₆BrF, MW 189.02 g/mol) bearing bromine at the para position and fluorine at the ortho position relative to the methyl group. This specific 2-fluoro-4-bromo substitution pattern constitutes a distinct chemical entity within the bromofluorotoluene isomer family, exhibiting characteristic physicochemical properties including a density of 1.492 g/mL at 25 °C, refractive index n20/D of 1.529, and boiling point of 68 °C at 8 mmHg.

Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol
CAS No. 51436-99-8
Cat. No. B1265965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorotoluene
CAS51436-99-8
Molecular FormulaC7H6BrF
Molecular Weight189.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
InChIKeyYZFVUQSAJMLFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorotoluene (CAS 51436-99-8): Procurement-Relevant Identity and Baseline Properties


4-Bromo-2-fluorotoluene (CAS 51436-99-8) is a dihalogenated toluene derivative (C₇H₆BrF, MW 189.02 g/mol) bearing bromine at the para position and fluorine at the ortho position relative to the methyl group [1]. This specific 2-fluoro-4-bromo substitution pattern constitutes a distinct chemical entity within the bromofluorotoluene isomer family, exhibiting characteristic physicochemical properties including a density of 1.492 g/mL at 25 °C, refractive index n20/D of 1.529, and boiling point of 68 °C at 8 mmHg . The compound is classified as a combustible liquid (flash point 76 °C closed cup) with acute oral toxicity, skin and eye irritation hazards, and is insoluble in water .

Why 4-Bromo-2-fluorotoluene Cannot Be Replaced by Other Bromofluorotoluene Isomers


The bromofluorotoluene isomer family comprises multiple regioisomers (including 2-bromo-4-fluoro, 3-bromo-4-fluoro, 4-bromo-3-fluoro, and 5-bromo-2-fluoro variants) that are not interchangeable as synthetic building blocks . The specific para-bromo/ortho-fluoro arrangement of 4-bromo-2-fluorotoluene dictates its electronic absorption characteristics, its regiochemical reactivity profile in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, and its suitability as a precursor for position-specific derivatization [1]. In drug substance synthesis, substituting one isomer for another yields a structurally distinct downstream intermediate or API with potentially altered biological activity, making isomer identity a critical procurement specification. Experimental data demonstrate that even within the bromofluorotoluene series, isomer-specific spectroscopic signatures (0,0 transition wavelengths differing by up to ~30 Å) and divergent ground- and excited-state vibrational fundamentals preclude generic substitution [1].

Quantitative Differentiation Evidence: 4-Bromo-2-fluorotoluene vs. Closest Analogs


UV-Vis 0,0 Transition Wavelength Discriminates 2-Fluoro-4-Bromo from 4-Fluoro-2-Bromo and 2-Fluoro-5-Bromo Isomers

The electronic absorption spectrum of 2-Fluoro-4-Bromo toluene (4-bromo-2-fluorotoluene) in the near-UV vapour phase exhibits a 0,0 transition at 2742.09 Å (36,458 cm⁻¹), which is distinctly red-shifted by 3.87 Å (52 cm⁻¹) relative to the 4-Fluoro-2-Bromo isomer (2745.96 Å; 36,406 cm⁻¹) and blue-shifted by 29.65 Å (390 cm⁻¹) relative to the 2-Fluoro-5-Bromo isomer (2771.74 Å; 36,068 cm⁻¹) [1]. Furthermore, the ground-state fundamental vibrational mode at 208 cm⁻¹ observed in the 4-Fluoro-2-Bromo isomer is absent in 2-Fluoro-4-Bromo toluene, which instead displays upper-state fundamentals at 716, 987, and 1230 cm⁻¹ [1].

Spectroscopic identification Isomer discrimination Quality control

Proven Starting Material for 4-Borono-2-fluorophenylalanine: A PET and BNCT Tracer Precursor

4-Bromo-2-fluorotoluene is explicitly designated as the starting reagent for the synthesis of 4-borono-2-fluorophenylalanine , a compound used both as an ¹⁸F-labeled PET tracer and as a boron delivery agent for boron neutron capture therapy (BNCT) [1]. The para-bromine substituent provides the requisite handle for boronylation (via Pd-catalyzed borylation or lithiation-boronation), while the ortho-fluorine enables subsequent ¹⁸F isotopic labeling or serves as an NMR-active ¹⁹F reporter for in vivo pharmacokinetic studies [1]. The specific 2-fluoro-4-bromo orientation is structurally required to generate the 2-fluoro-4-borono substitution pattern in the target phenylalanine derivative.

PET radiopharmaceuticals Boron neutron capture therapy Fluorinated amino acid synthesis

Boiling Point and Density Differentiate 4-Bromo-2-fluorotoluene from the 2-Bromo-4-fluoro Isomer

4-Bromo-2-fluorotoluene (2-fluoro-4-bromo isomer) exhibits a boiling point of 68 °C at 8 mmHg (approximately 180-183 °C at 760 mmHg) and a density of 1.492 g/mL at 25 °C . In contrast, the regioisomeric 2-bromo-4-fluorotoluene (CAS 1422-53-3) boils at 170-172 °C at atmospheric pressure with a density of 1.526 g/mL at 25 °C . This represents a boiling point difference of approximately 10 °C at atmospheric pressure and a density difference of 0.034 g/mL between the two isomers.

Physicochemical characterization Isomer identification Purification process design

Ortho-Fluorine Substituent Imparts Distinct SNAr Reactivity Relative to Meta- and Para-Fluoro Isomers

Mechanistic studies on the effect of fluorine substituents in nucleophilic aromatic substitution (SNAr) demonstrate that an ortho-fluorine exhibits a variable activating influence, whereas para-fluorine is slightly deactivating and meta-fluorine is activating . In 4-bromo-2-fluorotoluene, the ortho-fluorine (position 2) is situated to exert this variable ortho effect during SNAr reactions at the bromine-bearing C4 position. This electronic effect is not replicated in isomers where fluorine occupies the para (4-fluoro-2-bromo toluene) or meta (3-bromo-4-fluoro or 4-bromo-3-fluoro toluene) positions.

Nucleophilic aromatic substitution Regioselective reactivity Fluorine substituent effect

Procurement-Relevant Application Scenarios for 4-Bromo-2-fluorotoluene


Synthesis of ¹⁸F-Labeled PET Tracers via 4-Borono-2-fluorophenylalanine Intermediate

4-Bromo-2-fluorotoluene serves as the documented starting material for synthesizing 4-borono-2-fluorophenylalanine, a dual-purpose agent used in both ¹⁸F-PET imaging and boron neutron capture therapy (BNCT) [1]. The para-bromine undergoes Pd-catalyzed borylation to install the boronic acid moiety, while the ortho-fluorine position enables subsequent ¹⁸F/¹⁹F isotopic labeling. Procurement of the correct 2-fluoro-4-bromo isomer is essential because any isomeric contamination (e.g., 2-bromo-4-fluoro) would produce an incorrectly substituted borono-phenylalanine with potentially altered tumor-targeting biodistribution [2]. This application is supported by peer-reviewed synthetic methodology (Org. Prep. Proced. Int., 2000) and is cited in major vendor technical documentation [1].

Pharmaceutical Intermediate for Kinase and Urokinase Inhibitor Programs

Patent literature identifies 4-bromo-2-fluorotoluene as a key intermediate in the synthesis of Janus kinase (JAK) inhibitor compounds (JP-5763057-B2, granted 2015) and non-covalent urokinase plasminogen activator (uPA) inhibitors for anti-angiogenic therapy (EP-1182207-B1, granted 2007) [1]. In these drug substance syntheses, the para-bromine serves as the coupling handle for C-C or C-N bond formation (Suzuki, Buchwald-Hartwig), while the ortho-fluorine modulates the electronic properties and metabolic stability of the final drug candidate. The specific substitution pattern is embedded in the patented molecular structures, making procurement of the correct regioisomer a regulatory and intellectual property requirement for generic or follow-on drug development [1].

Orthogonal Dual-Halogen Functionalization in Agrochemical Intermediate Synthesis

The differential reactivity of C-Br (facile oxidative addition to Pd(0), amenable to Suzuki, Heck, and Sonogashira couplings) versus C-F (resistant to Pd-catalyzed coupling under standard conditions; reactive only under specialized Ni-catalyzed or SNAr conditions) provides orthogonal synthetic handles for sequential derivatization [1][2]. For agrochemical intermediate manufacturing, 4-bromo-2-fluorotoluene enables chemists to first elaborate the bromine position via cross-coupling while preserving the fluorine for late-stage SNAr diversification, or vice versa. This dual-halogen orthogonality is shared across bromofluorotoluene isomers, but the specific 2-fluoro-4-bromo arrangement ensures that the more reactive bromide is para to the methyl group, directing initial coupling to the least sterically hindered position. Market data indicate that the global 4-bromo-2-fluorotoluene market (USD 35.2 million in 2024, projected to reach USD 62.9 million by 2032 at 6.4% CAGR) is driven substantially by agrochemical intermediate demand [3].

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